4-(2-Methyl-1,3-thiazol-4-yl)benzene-1-sulfonamide
Overview
Description
4-(2-Methyl-1,3-thiazol-4-yl)benzene-1-sulfonamide is a compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Mechanism of Action
Target of Action
Thiazole derivatives have been known to interact with various targets in the biological system . For instance, some thiazole compounds have been found to bind to DNA and interact with topoisomerase II .
Mode of Action
For example, Voreloxin, a thiazole derivative, binds to DNA and interacts with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Molecules containing a thiazole ring, when entering physiological systems, may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Result of Action
Some thiazole compounds have been reported to induce cell death .
Action Environment
The solubility of thiazole compounds in water, alcohol, and ether, as well as their sparing solubility in organic solvents and dyes, may influence their action and efficacy .
Biochemical Analysis
Biochemical Properties
4-(2-Methyl-1,3-thiazol-4-yl)benzene-1-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazole derivatives, including this compound, have been shown to inhibit the activity of certain enzymes involved in microbial growth, making them effective antimicrobial agents . The compound’s interaction with enzymes such as dihydropteroate synthase disrupts the synthesis of folic acid in bacteria, leading to their death .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest . Additionally, it modulates the expression of genes involved in cell proliferation and survival, thereby affecting cellular metabolism and overall cell function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of dihydropteroate synthase, inhibiting its activity and preventing the synthesis of folic acid in bacteria . This inhibition leads to the disruption of essential cellular processes, ultimately causing cell death. Additionally, the compound’s interaction with DNA and RNA can lead to changes in gene expression, further contributing to its antimicrobial and anticancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its biological activity over extended periods . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to its degradation, reducing its efficacy . Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular function, including prolonged inhibition of microbial growth and cancer cell proliferation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits antimicrobial and anticancer activities without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and damage to healthy cells . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating that optimal dosing is crucial for maximizing its therapeutic benefits while minimizing side effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in cellular metabolism. For instance, the compound’s inhibition of dihydropteroate synthase affects the folic acid synthesis pathway in bacteria, disrupting their metabolic processes . Additionally, the compound can influence metabolic flux and metabolite levels, further impacting cellular function and viability .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s interaction with these transporters facilitates its uptake and distribution to target sites, where it exerts its biological effects . Additionally, the compound’s localization and accumulation within specific cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it interacts with target biomolecules . Targeting signals and post-translational modifications can influence the compound’s localization, ensuring that it reaches the appropriate sites to exert its effects . For example, the compound’s localization within the nucleus allows it to interact with DNA and RNA, leading to changes in gene expression and cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methyl-1,3-thiazol-4-yl)benzene-1-sulfonamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . Another approach includes the cyclization and condensation of haloketones with thioamide .
Industrial Production Methods
Industrial production of thiazole derivatives often employs large-scale cyclization reactions using reagents such as phosphorus pentachloride (PCl5), phosphorus oxychloride (POCl3), or polyphosphoric acid (PPA) . These methods are optimized for high yield and purity, making them suitable for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methyl-1,3-thiazol-4-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions are common due to the presence of reactive sites on the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce corresponding amines .
Scientific Research Applications
4-(2-Methyl-1,3-thiazol-4-yl)benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: Another thiazole derivative with antimicrobial properties.
Sulfadiazine: A sulfonamide antibiotic used to treat bacterial infections.
Thiamine (Vitamin B1): Contains a thiazole ring and is essential for carbohydrate metabolism.
Uniqueness
4-(2-Methyl-1,3-thiazol-4-yl)benzene-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiazole ring with a benzene sulfonamide group makes it a versatile compound for various applications .
Properties
IUPAC Name |
4-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S2/c1-7-12-10(6-15-7)8-2-4-9(5-3-8)16(11,13)14/h2-6H,1H3,(H2,11,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHKWPQHPKMCCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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